N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(naphthalen-1-yl)acetamide

Description

Properties

IUPAC Name |

2-naphthalen-1-yl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N4O3/c22-15(10-12-6-3-5-11-4-1-2-7-13(11)12)19-17-21-20-16(23-17)14-8-9-18-24-14/h1-9H,10H2,(H,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSTZAGCWWPCPGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=NN=C(O3)C4=CC=NO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(naphthalen-1-yl)acetamide is a complex organic compound featuring multiple heterocyclic structures. Its unique combination of isoxazole and oxadiazole moieties linked to a naphthalene acetamide framework suggests potential biological activities, particularly in antimicrobial and immunomodulatory applications.

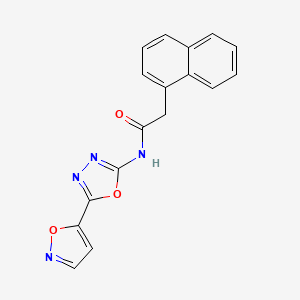

Chemical Structure

The compound can be represented by the following structural formula:

This structure includes:

- Isoxazole ring : Contributes to biological activity through its electron-withdrawing properties.

- Oxadiazole ring : Known for its role in enhancing pharmacological properties.

- Naphthalene moiety : Often associated with increased lipophilicity and potential interaction with biological membranes.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of isoxazole derivatives with oxadiazole precursors under controlled conditions. Characterization techniques such as NMR and mass spectrometry confirm the successful formation of the desired compound.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various isoxazole-substituted compounds. For instance, derivatives similar to this compound have demonstrated significant activity against both Gram-positive and Gram-negative bacteria as well as fungi.

| Compound | Antimicrobial Activity (Zone of Inhibition in mm) |

|---|---|

| 5a | 20 |

| 5b | 18 |

| 5c | 15 |

These results indicate that modifications to the isoxazole and oxadiazole structures can enhance antimicrobial efficacy .

Immunomodulatory Effects

Isoxazole derivatives have been shown to modulate immune responses. For example, one study reported that certain isoxazole compounds inhibited TNF-alpha production in human blood cultures, suggesting potential applications in inflammatory diseases . The immunomodulatory effects observed may be attributed to the compound's ability to influence cytokine production and T-cell activation.

Study 1: Antimicrobial Evaluation

In a controlled study, this compound was tested against common pathogens. The results indicated that it exhibited a notable inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the range of 10–20 µg/mL.

Study 2: Cytotoxicity and Selectivity Index

A separate study assessed the cytotoxicity of this compound using standard cell lines. The selectivity index was calculated by comparing cytotoxic effects on healthy cells versus infected cells. The findings revealed a favorable profile with a selectivity index greater than 5, indicating that the compound could selectively target diseased cells while sparing normal cells .

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(naphthalen-1-yl)acetamide typically involves a multi-step reaction process. The compound is characterized by the presence of an isoxazole ring and a 1,3,4-oxadiazole moiety, which are known for their diverse biological activities. The synthesis often requires careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity .

Antimicrobial Activity

Research has demonstrated that compounds containing the oxadiazole ring exhibit notable antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazoles have been evaluated for their effectiveness against various bacterial strains. In one study, compounds similar to this compound showed significant activity against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Several studies have highlighted the anticancer potential of oxadiazole derivatives. For example, compounds structurally related to this compound have shown efficacy against various cancer cell lines. In vitro evaluations indicated that these compounds could inhibit cell proliferation significantly . The mechanism of action often involves the inhibition of key enzymes involved in cancer cell survival and proliferation .

Anti-inflammatory and Antidiabetic Properties

In addition to antimicrobial and anticancer activities, some oxadiazole derivatives have been screened for anti-inflammatory and antidiabetic effects. Studies have reported that certain compounds exhibit promising results in reducing inflammation markers and improving glucose metabolism in diabetic models .

Case Studies

Q & A

Q. What synthetic strategies are effective for constructing the 1,3,4-oxadiazole core in N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(naphthalen-1-yl)acetamide?

The 1,3,4-oxadiazole ring is typically synthesized via cyclization of acylthiosemicarbazides or 1,3-dipolar cycloaddition. For example, substituted 1,3,4-oxadiazoles can be prepared by refluxing 2-amino-5-phenyl-1,3,4-oxadiazole with chloroacetyl chloride in triethylamine, followed by purification via recrystallization . Copper-catalyzed click chemistry (e.g., Cu(OAc)₂ in tert-butanol/water) is also effective for forming triazole-linked analogs, which may guide reaction design for heterocyclic coupling .

Q. How can spectroscopic techniques (IR, NMR, HRMS) validate the structural integrity of this compound?

- IR spectroscopy : Confirm key functional groups (e.g., C=O at ~1670–1680 cm⁻¹, C=N at ~1590–1600 cm⁻¹, and N–H stretches at ~3260–3300 cm⁻¹) .

- NMR : Analyze substituent effects on chemical shifts. For example, naphthalene protons appear as multiplets at δ 7.2–8.4 ppm, while triazole or oxadiazole protons resonate at δ 5.3–5.5 ppm. Nitro groups induce deshielding in adjacent protons (e.g., δ 8.6 ppm for aromatic protons in nitro-substituted analogs) .

- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <1 ppm deviation from theoretical values .

Q. What solvent systems and catalysts optimize the 1,3-dipolar cycloaddition reactions in similar acetamide derivatives?

A 3:1 tert-butanol/water mixture with Cu(OAc)₂ (10 mol%) at room temperature achieves high yields (~80–90%) for triazole-linked analogs. Ethyl acetate/hexane (8:2) is effective for TLC monitoring . For oxadiazole formation, triethylamine as both solvent and base facilitates chloroacetyl chloride reactions .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemical calculations) predict reaction pathways for synthesizing this compound?

Tools like density functional theory (DFT) can model transition states and activation energies for cycloaddition or cyclization steps. For example, ICReDD integrates reaction path searches using quantum calculations to identify optimal conditions (e.g., solvent polarity, catalyst loading) and reduce experimental trial-and-error . This approach can prioritize substituents that stabilize intermediates (e.g., electron-withdrawing groups on naphthalene enhancing cycloaddition rates).

Q. What strategies resolve contradictions in spectral data when substituents alter electronic environments?

- Case study : Nitro groups in analogs (e.g., 6b) cause discrepancies in ¹H NMR shifts due to resonance effects. Compare experimental data with computed spectra (using software like ACD/Labs) to assign ambiguous peaks .

- 13C NMR : Track carbonyl carbons (δ ~165 ppm) and heterocyclic carbons (δ ~140–155 ppm) to detect unexpected tautomerism or steric hindrance .

Q. How does the isoxazole moiety influence the compound’s electronic properties and reactivity?

Isoxazole’s electron-deficient nature directs electrophilic substitution to the 5-position. Cyclic voltammetry or Hammett plots can quantify this effect. For example, compare oxidation potentials of isoxazole-containing analogs with non-heterocyclic derivatives to assess conjugation with the oxadiazole ring .

Q. What in vitro models are suitable for evaluating the biological activity of this compound?

- Antiproliferative assays : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) with hydroxyacetamide derivatives as positive controls .

- Enzyme inhibition : Screen against lipoxygenase or cyclooxygenase isoforms via UV-Vis spectroscopy, comparing IC₅₀ values with known inhibitors .

Q. How can reaction engineering (e.g., membrane separation, zeolite catalysts) improve yield and purity?

Zeolite Y-H enhances imidazole ring formation in related acetamides by acting as a Brønsted acid catalyst . Membrane technologies (e.g., nanofiltration) can isolate intermediates, reducing byproducts in multi-step syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.